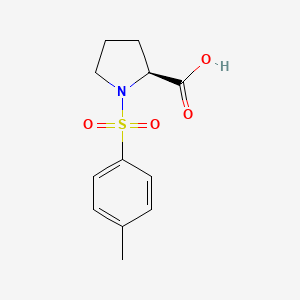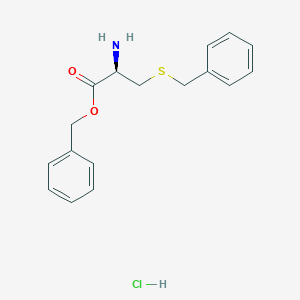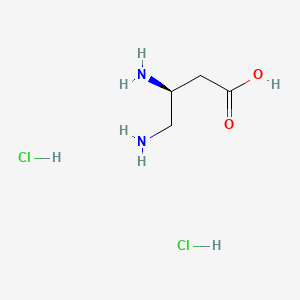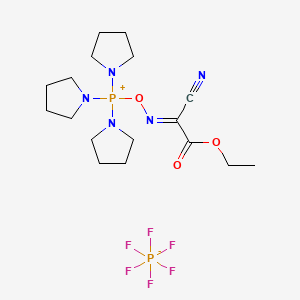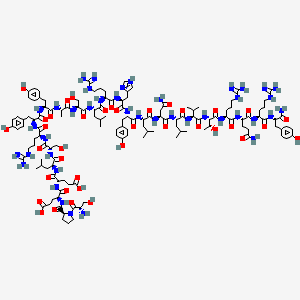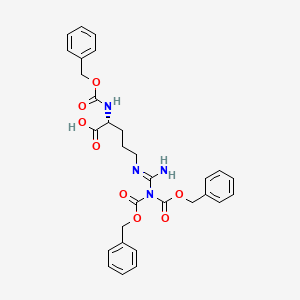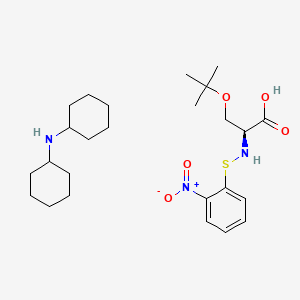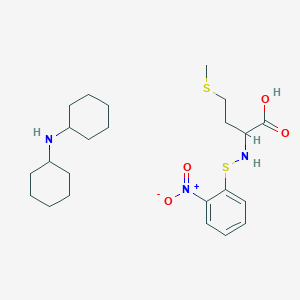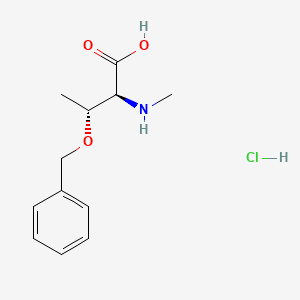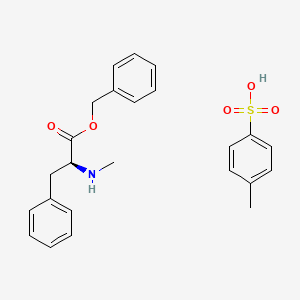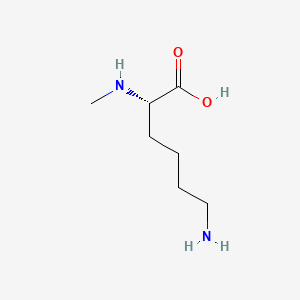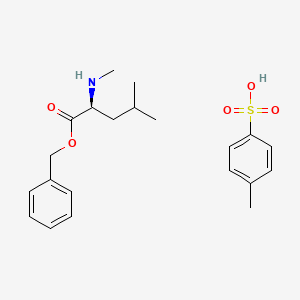
L-ノルバリン tert-ブチルエステル塩酸塩
説明
L-Norvaline t-butyl ester hydrochloride is a research chemical compound used in amino acid synthesis . It has a molecular formula of C9H20ClNO2 .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of L-Norvaline t-butyl ester hydrochloride is characterized by a t-butyl ester group and a hydrochloride salt . It has a molecular weight of 209.71 .Physical and Chemical Properties Analysis
L-Norvaline t-butyl ester has a density of 0.9±0.1 g/cm3, a boiling point of 207.1±13.0 °C at 760 mmHg, and a flash point of 76.9±17.4 °C . It also has a molar refractivity of 49.0±0.3 cm3, a polar surface area of 52 Å2, and a molar volume of 184.7±3.0 cm3 .科学的研究の応用
Proteomics Research
L-ノルバリン tert-ブチルエステル塩酸塩: is utilized in proteomics research due to its role in peptide synthesis . It serves as a building block in the assembly of polypeptides, particularly in the production of synthetic peptides with specific sequences. This compound is often used in solid-phase peptide synthesis (SPPS), where it can be incorporated into growing peptide chains with high fidelity.
Safety and Hazards
作用機序
Mode of Action
It’s known that tert-butyl esters are often used as protecting groups in organic synthesis . They can be removed under acidic conditions, which might be a part of the compound’s interaction with its targets .
Biochemical Pathways
It’s known that norvaline, a related compound, has been reported as a natural component of an antifungal peptide isolated from bacillus subtilis .
Result of Action
Norvaline, a related compound, has shown potential activity by reversing cognitive decline and synaptic loss in a murine model of alzheimer’s disease .
生化学分析
Biochemical Properties
L-Norvaline t-butyl ester hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as aminoacyl-tRNA synthetases, which are crucial for the incorporation of amino acids into proteins. The compound also interacts with various proteins and other biomolecules, influencing their structure and function. These interactions are primarily based on the compound’s ability to form hydrogen bonds and ionic interactions with the active sites of enzymes and binding pockets of proteins .
Cellular Effects
L-Norvaline t-butyl ester hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can enhance the production of nitric oxide (NO) by inhibiting the enzyme arginase, leading to increased levels of arginine and subsequently NO. This, in turn, affects cell signaling pathways related to vasodilation and blood flow . Additionally, L-Norvaline t-butyl ester hydrochloride can impact gene expression by altering the transcriptional activity of certain genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of L-Norvaline t-butyl ester hydrochloride involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as arginase, and inhibits their activity. This inhibition leads to an increase in the availability of arginine, which is a precursor for the synthesis of nitric oxide. The increased nitric oxide levels then modulate various cellular functions, including vasodilation and immune responses . Additionally, L-Norvaline t-butyl ester hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Norvaline t-butyl ester hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of nitric oxide production and gene expression . The stability and efficacy of the compound may decrease over time, necessitating proper storage and handling to maintain its activity .
Dosage Effects in Animal Models
The effects of L-Norvaline t-butyl ester hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance nitric oxide production and improve blood flow, leading to better cardiovascular health and muscle function . At high doses, the compound may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
L-Norvaline t-butyl ester hydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as arginase and nitric oxide synthase, influencing the production of nitric oxide and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, L-Norvaline t-butyl ester hydrochloride is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and then distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting processes such as nitric oxide production and gene expression .
Subcellular Localization
The subcellular localization of L-Norvaline t-butyl ester hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . This localization is essential for the compound’s ability to modulate cellular functions and biochemical reactions.
特性
IUPAC Name |
tert-butyl (2S)-2-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHANSSYWITJHA-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659612 | |
| Record name | tert-Butyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119483-47-5 | |
| Record name | L-Norvaline, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119483-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-aminopentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


